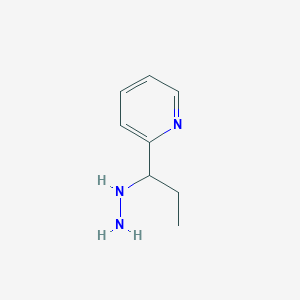
2-(1-Hydrazinylpropyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydrazinylpropyl)pyridine is a chemical compound that belongs to the class of hydrazinopyridines It is characterized by the presence of a hydrazine group attached to a pyridine ring, which imparts unique chemical and biological properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydrazinylpropyl)pyridine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. One common method is the reaction of halopyridines with hydrazine hydrate in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride. The reaction conditions vary depending on the structure of the initial halogen-substituted pyridine, with temperatures ranging from 0 to 150°C .
Industrial Production Methods: Industrial production of hydrazinopyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the reduction of corresponding diazonium salts is another method employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Hydrazinylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Hydrazine hydrate is a common reagent for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include pyridine N-oxides, reduced hydrazine derivatives, and substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
2-(1-Hydrazinylpropyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biologically active molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antiulcer, and antimicrobial agent.
Industry: It is utilized in the development of herbicides, plant growth regulators, and fungicides.
Wirkmechanismus
The mechanism of action of 2-(1-Hydrazinylpropyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with specific enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can interact with various receptors and proteins, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Hydrazinopyridine: Shares a similar structure but lacks the propyl group.
2-Pyridylhydrazine: Another hydrazinopyridine derivative with different substituents.
Phenazopyridine: A pyridine derivative used as a urinary tract analgesic.
Uniqueness: 2-(1-Hydrazinylpropyl)pyridine is unique due to the presence of both the hydrazine and propyl groups, which confer distinct chemical reactivity and biological activity compared to other hydrazinopyridine derivatives .
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-pyridin-2-ylpropylhydrazine |
InChI |
InChI=1S/C8H13N3/c1-2-7(11-9)8-5-3-4-6-10-8/h3-7,11H,2,9H2,1H3 |
InChI-Schlüssel |
XMVNNWBNRZIUCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=N1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13144918.png)


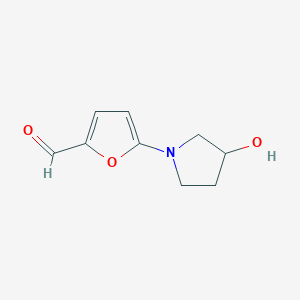
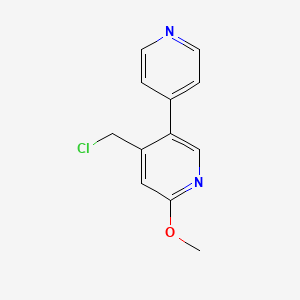
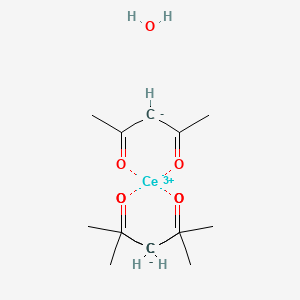
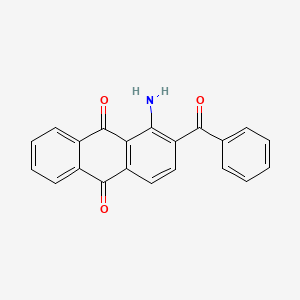
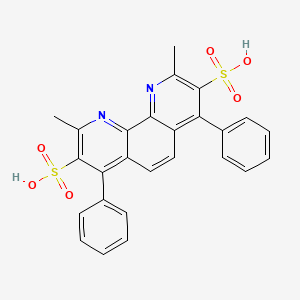
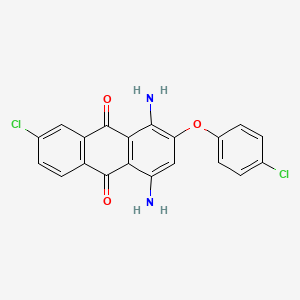

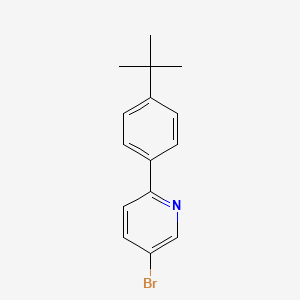
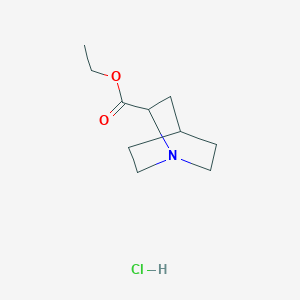

![9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13145003.png)
